molecular formula C18H29N3O4S B11125752 4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

Cat. No.: B11125752
M. Wt: 383.5 g/mol
InChI Key: RRUDTRHBJFCJNO-UHFFFAOYSA-N
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Description

4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide core, substituted with an ethylpiperazine moiety and an oxoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with a suitable benzenesulfonyl chloride derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with an oxoethoxy derivative to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ethylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial enzymes, leading to the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide is unique due to its specific structural features, such as the combination of the ethylpiperazine moiety with the benzenesulfonamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H29N3O4S

Molecular Weight

383.5 g/mol

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C18H29N3O4S/c1-4-8-19-26(23,24)16-6-7-17(15(3)13-16)25-14-18(22)21-11-9-20(5-2)10-12-21/h6-7,13,19H,4-5,8-12,14H2,1-3H3

InChI Key

RRUDTRHBJFCJNO-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC)C

Origin of Product

United States

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